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This protocol outlines the methodology for the isolation and three-dimensional (3D) culture of primary

cancer cells, adapted from a study investigating the anti-tumor effects of fUDC-907 (fimepinostat) on

Hepatocarcinoma (HCC) [1]. The 3D spheroid model is crucial as it better recapitulates the in vivo tumor

microenvironment and cancer characteristics compared to traditional 2D cultures, making it more predictive

for drug screening [1].

Step-by-Step Detailed Methodology

Step 1: Fabrication of Agarose Microwell Plates

Design & Molding: Use design software (e.g., Solidwork) to create a stamp-like mold, which is then
3D-printed using a UV-LED 3D printing system [1].

Agarose Preparation: Prepare a 2% (w/v) solution of agarose in deionized water and melt it. Add
170 µL of the melted agarose to each well of a 96-well plate with a clear bottom [1].

Molding & Solidification: Immediately place a sterilized mold into the liquid agarose in each well.
Allow the agarose to cool and solidify, then carefully remove the mold, leaving behind the microwell

structure [1].
Plate Saturation: Before cell seeding, saturate the agarose microwells by adding 170 µL of

Dulbecco’s Modified Eagle Medium (DMEM) to each well. Let it sit for 15 minutes, then remove the
medium. Repeat this saturation process three times. The plate is then ready for cell seeding [1].

Step 2: Isolation of Primary Human HCC Cells
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Patient Consent & Tissue Acquisition: Obtain human HCC and liver samples with patient consent

and approval from the hospital ethics committee. Immediately after surgery, transport the tissue
specimens to the laboratory at 0°C in DMEM [1].

Tissue Processing: Rinse the specimens 2-3 times with DMEM to remove blood. Using a sterile
scalpel, mince the tissue into small fragments of approximately 1 mm³ or smaller [1].

Enzymatic Digestion: Place the tissue fragments in Hank’s Balanced Salt Solution (HBSS)
containing 0.1% type IV collagenase. Digest the tissue for 40-90 minutes at 37°C with constant

agitation [1].
Cell Suspension Preparation: After digestion, filter the resulting suspension through a 100-µm nylon

cell strainer to remove undigested tissue. Centrifuge the filtrate at 50 × g for 3 minutes at 4°C.
Discard the supernatant and wash the cell pellet twice with HBSS [1].

Initial Plating and Culture: Resuspend the final cell pellet in a specialized hepatocyte culture
medium. Seed the cells in T25 flasks and incubate at 37°C in a humidified incubator with 5% CO₂.

Change the medium 24 hours after seeding to remove non-viable cells and debris [1].

Step 3: Spheroid Formation & Drug Sensitivity Assay

3D Seeding: Seed the isolated primary HCC cells onto the pre-fabricated agarose microwell plate at

a density of 1,500 cells per well. Culture the cells in DMEM supplemented with 10% fetal bovine
serum [1].

Drug Treatment: After incubating the cells for 2 days to allow for spheroid formation, treat the
spheroids with fimepinostat. The drug should be serially diluted to various concentrations (e.g., six

concentrations) using the culture medium [1].
Viability Assessment: Following 3 days of drug treatment, measure cell viability using the CellTiter-
Glo 3D Cell Viability Assay according to the manufacturer's instructions. This assay is optimized for
3D models and measures ATP levels as an indicator of metabolically active cells [1].

Data Analysis: Calculate the inhibition ratio and the half-maximal inhibitory concentration (IC₅₀) using
appropriate statistical software (e.g., SPSS with the Prohibit method). Perform each assay in triplicate

to ensure reliability [1].

Experimental Workflow and Key Parameters

The table below summarizes the key materials and parameters used in the protocol:

Protocol Component Specific Details & Products

Microwell Fabrication 2% agarose; 96-well plate (Corning, 3603); custom 3D-printed mold [1]
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Protocol Component Specific Details & Products

Primary Cell Isolation 0.1% type IV collagenase; HBSS; 100µm filter; centrifugation at 50 × g [1]

Cell Culture Medium Hepatocyte culture medium (Lonza, CC-3198) or DMEM + 10% FBS [1]

3D Seeding Density 1,500 cells/well [1]

Drug Viability Assay CellTiter-Glo 3D Assay (Promega, G9683); read luminescence [1]

Key Readout Inhibition Ratio; IC₅₀ value [1]

Workflow and Mechanism of Action

The following diagram illustrates the complete workflow from tissue isolation to data analysis, and the

primary signaling pathway targeted by fimepinostat:
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Model Superiority: The use of primary cells in 3D culture preserves the patient's original genetic

background and tumor heterogeneity, which is critical for generating clinically relevant drug response
data [1]. This model was successfully used to identify fimepinostat as a potent anti-HCC agent.

Mechanistic Insight: Fimepinostat is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and
histone deacetylase (HDAC). Its anti-tumor effect in HCC and other cancers is linked to the

suppression of the PI3K/AKT/mTOR signaling pathway and the downregulation of the c-Myc
oncoprotein [1] [2] [3].

Handling Primary Cells: Primary cells can be more sensitive than established cell lines. It is
essential to minimize the time between tissue resection and processing and to use pre-warmed,

serum-free digestion solutions to maintain high cell viability.
Assay Selection: The CellTiter-Glo 3D assay is recommended over other viability assays because it

is specifically optimized to penetrate 3D structures and provide a more accurate measurement of cell
viability in spheroids.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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